molecular formula C8H15NO B13535945 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine

5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine

Cat. No.: B13535945
M. Wt: 141.21 g/mol
InChI Key: SWEZEQFTHKMENK-UHFFFAOYSA-N
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Description

5-Methyl-6-oxabicyclo[321]octan-1-amine is a bicyclic amine compound with a unique structure that includes a six-membered ring fused to a three-membered ring with an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones.

    Reduction: Reduction reactions can convert ketones back to alcohols.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Manganese dioxide is commonly used for allylic oxidation.

    Reduction: Lithium aluminium hydride is used for reducing amides to amino alcohols.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Bicyclic ketones.

    Reduction: Amino alcohols.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine is unique due to its specific substitution pattern and the presence of both an oxygen and an amine group in the bicyclic structure.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-methyl-6-oxabicyclo[3.2.1]octan-1-amine

InChI

InChI=1S/C8H15NO/c1-7-3-2-4-8(9,5-7)6-10-7/h2-6,9H2,1H3

InChI Key

SWEZEQFTHKMENK-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)(CO2)N

Origin of Product

United States

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